

Technical Support Center: Catalyst Performance in the Sohio Process

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Compound of Interest

Compound Name: Acrylonitrile

CAS No.: 63908-52-1

Cat. No.: B7770097

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Welcome to the technical support center for the Sohio process. This guide is designed for researchers, scientists, and process development professionals actively working on the ammoxidation of propylene to **acrylonitrile**. Here, we address common challenges related to catalyst deactivation and provide robust, field-proven methodologies for regeneration and analysis. Our approach is rooted in explaining the fundamental causality behind each issue, enabling you to make informed decisions during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific performance issues you might encounter. Each answer provides a diagnostic approach to pinpoint the root cause.

Q1: My **acrylonitrile** (ACN) selectivity is decreasing, but the overall propylene conversion remains high. What is the likely cause?

A: This classic symptom points towards a change in the nature of the catalytic active sites rather than a simple loss of active surface area. When selectivity drops while activity

(conversion) is maintained (often by increasing reactor temperature), it suggests that the reaction pathway is shifting towards less desirable products like carbon oxides (CO, CO₂), acetonitrile (CH₃CN), or hydrogen cyanide (HCN).[1]

- Causality: The primary suspect is localized overheating or "hot spots" on the catalyst surface. The ammoxidation reaction is highly exothermic, and inefficient heat removal can lead to excessive surface temperatures.[1] These high temperatures can alter the catalyst's crystalline phases or promote deep oxidation of propylene instead of the selective ammoxidation pathway. Another possibility is a subtle change in the oxidation state of the active metals (e.g., bismuth, molybdenum, iron), which can be influenced by fluctuations in the air-to-hydrocarbon ratio.[2]
- Recommended Actions:
 - Verify Feed Ratios: Ensure the ammonia/propylene and air/propylene ratios are within the optimal range. An oxygen-rich environment can favor complete combustion.
 - Check Fluidization: In a fluidized bed reactor, poor fluidization can lead to inadequate heat transfer.[1] Confirm that gas velocity is sufficient and that the catalyst particle size distribution is appropriate.
 - Catalyst Characterization: Analyze a sample of the catalyst using X-ray Diffraction (XRD) to look for changes in the crystalline phases of the bismuth molybdate or other promoters. [2]

Q2: Both propylene conversion and ACN yield are dropping steadily. I have to keep raising the temperature to maintain production rates.

Why?

A: This is a clear indication of catalyst deactivation, where the number of accessible, effective active sites is diminishing over time.[3][4] The need to increase temperature to compensate for this loss of intrinsic activity is a common operational response.[3] The deactivation can be categorized into three main types: chemical, thermal, and mechanical.[5]

- Causality & Diagnosis:

- **Coke Formation (Chemical):** Carbonaceous deposits, or "coke," can physically block the catalyst's pores and active sites.[6] This is one of the most common and often reversible forms of deactivation.
- **Sintering (Thermal):** Prolonged exposure to high operating temperatures can cause the small catalyst crystallites to agglomerate, leading to an irreversible loss of active surface area.[7][8] This is especially a risk if you are consistently operating above the recommended temperature window (e.g., >440-450°C) to chase higher conversion.[1][7][8]
- **Active Site Poisoning (Chemical):** Impurities in the propylene or ammonia feed (e.g., sulfur or heavy metals) can irreversibly bind to the active sites, rendering them ineffective.[9][10]
- **Recommended Actions:**
 - **Initial Diagnosis:** Perform a Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on a spent catalyst sample. A significant weight loss upon heating in air indicates the presence of coke.
 - **Surface Area Analysis:** Use the Brunauer-Emmett-Teller (BET) method to measure the specific surface area.[10] A drastic reduction compared to the fresh catalyst points to sintering.
 - **Feed Purity Check:** Analyze your feedstock for common catalyst poisons.

Section 2: FAQs on Deactivation Mechanisms

This section delves deeper into the fundamental processes that cause catalyst deactivation.

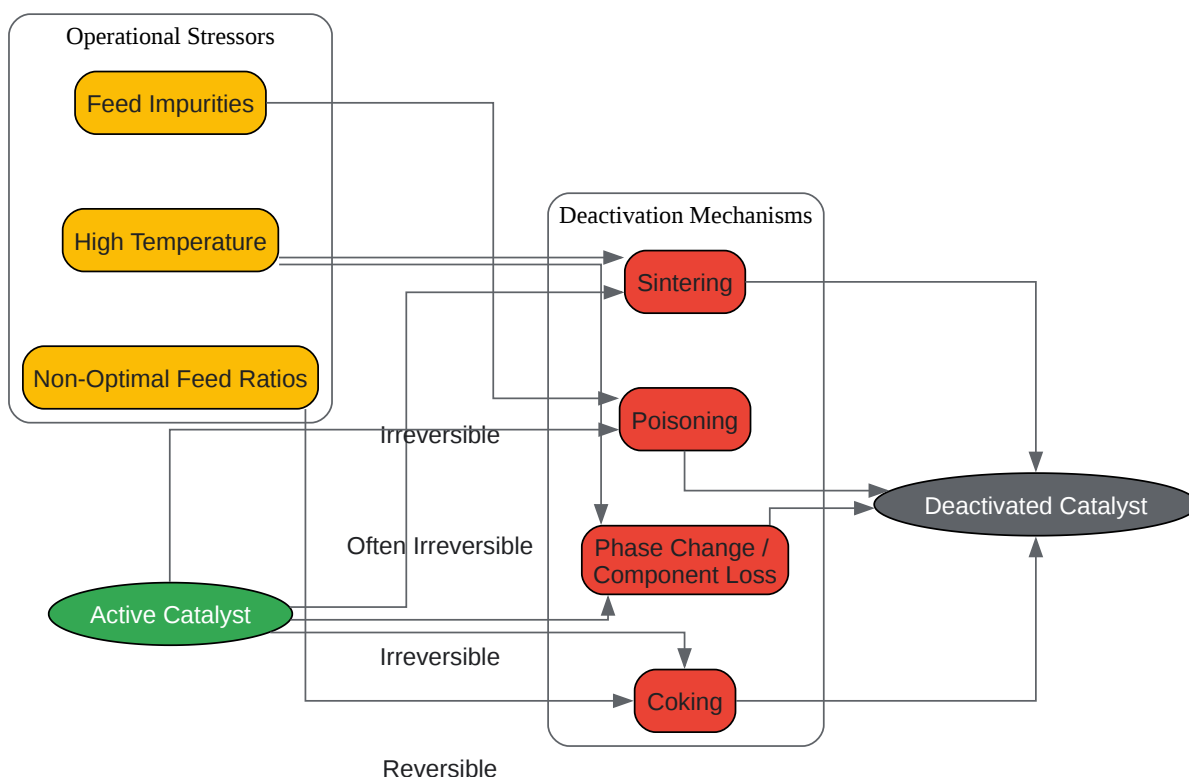
Q3: What are the primary mechanisms of deactivation for bismuth molybdate catalysts in the Sohio process?

A: The deactivation of bismuth molybdate-based catalysts is multifaceted. The main mechanisms are:

- **Coking/Fouling:** The deposition of heavy, carbon-rich organic compounds on the catalyst surface, which physically blocks access to active sites.[6][9]

- Thermal Sintering: An irreversible loss of surface area and catalytic activity due to the growth and agglomeration of catalyst particles at high temperatures.[7][8]
- Phase Transformation & Component Loss: The active crystalline phases (e.g., $\gamma\text{-Bi}_2\text{MoO}_6$) can undergo transformation into less active phases.[2] Additionally, volatile components like molybdenum can be gradually lost from the catalyst structure under reaction conditions.[2]
- Poisoning: Strong chemisorption of contaminants from the feed onto the active sites.[10]

The following diagram illustrates the relationship between operational stressors and deactivation mechanisms.



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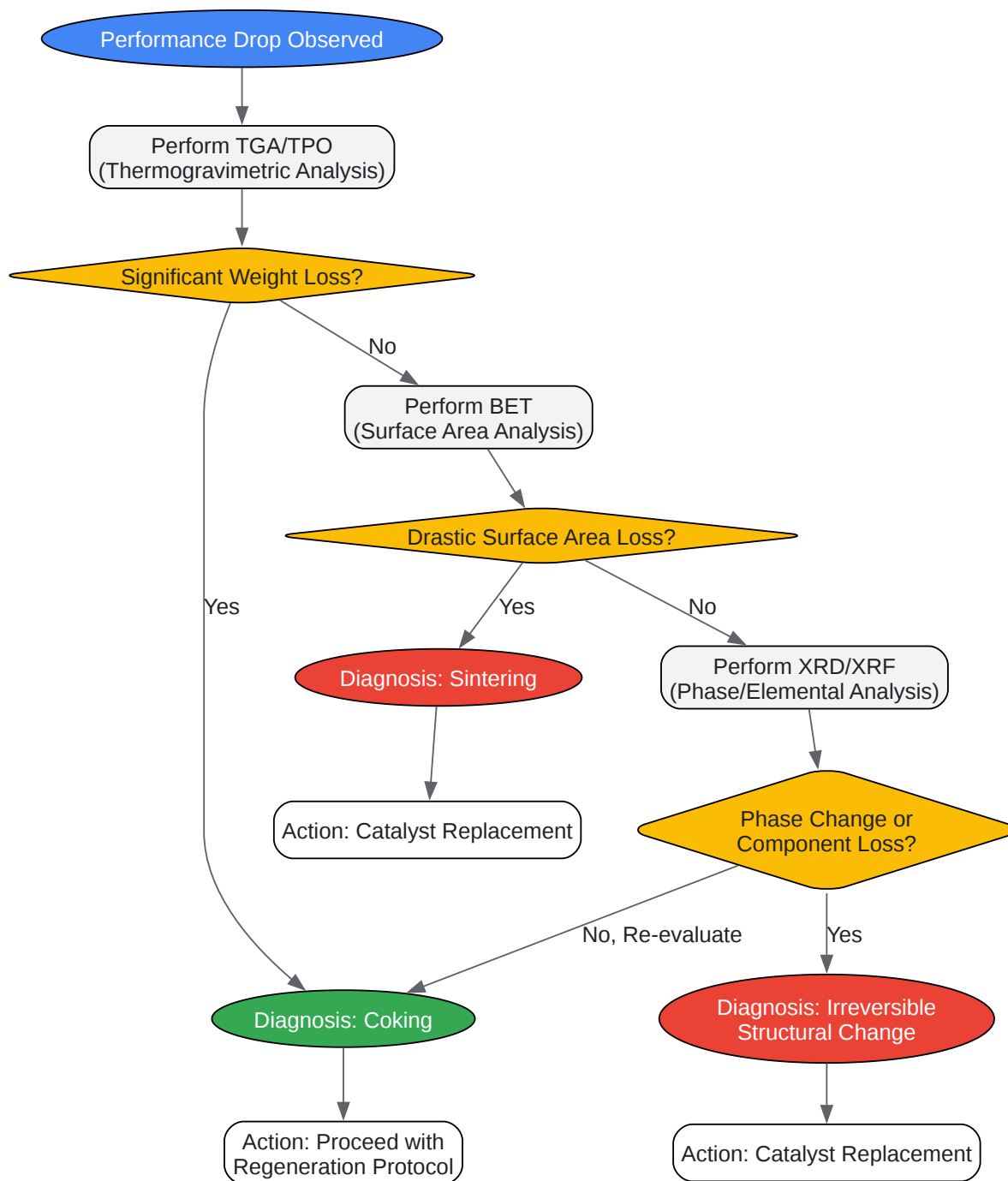
Caption: Major catalyst deactivation pathways in the Sohio process.

Section 3: Catalyst Regeneration and Analysis Protocols

This section provides detailed, actionable workflows for troubleshooting and restoring catalyst performance.

Q4: How can I determine the cause of deactivation and is regeneration possible?

A: A systematic characterization of the spent catalyst is crucial. The workflow below outlines a logical sequence of analyses to diagnose the problem. Regeneration is most effective for deactivation caused by coking. Deactivation from severe sintering or poisoning is generally irreversible.



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Caption: Experimental workflow for troubleshooting catalyst deactivation.

Protocol 1: Standard Catalyst Regeneration via Oxidative Treatment (Lab-Scale)

This protocol describes a controlled burn-off procedure to remove coke deposits. The key is to remove the carbon without subjecting the catalyst to temperatures that would cause sintering.

Objective: To restore catalytic activity by removing carbonaceous deposits.

Materials:

- Deactivated catalyst sample
- Tube furnace with temperature and gas flow control
- Quartz reactor tube
- Gas mixture: 2-5% O₂ in N₂ (to control exotherm)
- Gas analyzer (e.g., Mass Spectrometer) to monitor CO/CO₂ evolution

Procedure:

- Loading: Place a known amount of the deactivated catalyst into the quartz reactor tube, ensuring a stable packed bed.
- Inert Purge: Heat the catalyst to 250°C under a steady flow of nitrogen (N₂) to remove any adsorbed water and volatile species. Hold for 1 hour.
- Controlled Oxidation: While maintaining the temperature at 250°C, switch the gas feed to the 2-5% O₂ in N₂ mixture.
- Ramped Heating: Begin heating the reactor at a slow, controlled rate (e.g., 2°C/minute). Monitor the reactor temperature and the off-gas composition closely. An exotherm (sudden temperature rise) accompanied by CO/CO₂ evolution indicates coke combustion.
- Temperature Hold: If a significant exotherm occurs, hold the temperature steady until the CO/CO₂ levels in the off-gas return to baseline. The target temperature for coke burn-off

should not exceed the normal reaction temperature of the Sohio process (typically hold between 400-450°C).

- Completion: Once the CO/CO₂ evolution has ceased for at least 30 minutes at the maximum hold temperature, the regeneration is complete.
- Cooldown: Switch the gas back to pure N₂ and cool the reactor down to room temperature.
- Post-Characterization: Re-run BET and TGA analysis on the regenerated catalyst to confirm the removal of coke and check for any changes in surface area.

Self-Validation: The success of the regeneration is validated by the complete removal of the weight loss signal in a post-regeneration TGA scan and, most importantly, by the restoration of catalytic activity and selectivity when the catalyst is re-tested under standard Sohio process conditions.

Section 4: Data Summary Tables

Table 1: Typical Sohio Process Operating Parameters

Parameter	Typical Range	Rationale & Impact on Catalyst Stability
Reactor Temperature	400 - 460 °C ^[1]	Higher temperatures increase reaction rate but risk thermal deactivation (sintering) and loss of selectivity.
Reactor Pressure	50 - 200 kPag (0.5 - 2 atm gauge) ^[11]	Primarily affects reactant partial pressures and residence time; less direct impact on deactivation.
Propylene:Ammonia Molar Ratio	1 : 1.0 to 1 : 1.2	Excess ammonia can suppress coke formation but may lead to unwanted side reactions.
Air:Propylene Molar Ratio	8 : 1 to 12 : 1	Must provide sufficient oxygen for the reaction while avoiding an overly oxidizing atmosphere that promotes combustion and can damage the catalyst structure.
Catalyst Residence Time	Varies (Fluidized Bed)	Longer residence times can lead to higher conversion but also increase the potential for byproduct formation and coking.

Table 2: Deactivation Symptoms and Probable Causes

Observed Symptom	Primary Suspect(s)	Key Diagnostic Test(s)	Reversibility
Decreasing Selectivity, Stable Conversion	Localized Hot Spots, Phase Change	XRD, In-situ Temperature Mapping	Generally Irreversible
Decreasing Conversion & Selectivity	Coking, Fouling	TGA, TPO	Reversible
Decreasing Conversion, Temp Increase Needed	Sintering, Thermal Degradation	BET Surface Area Analysis, TEM	Irreversible
Rapid, Catastrophic Activity Loss	Feed Poisoning	XRF/ICP-MS for elemental analysis of catalyst	Irreversible

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